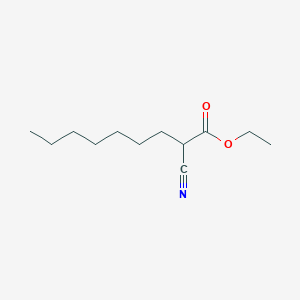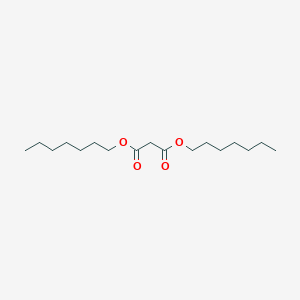
4'-((p-(Dimethylamino)phenyl)azo)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-((p-(Dimethylamino)phenyl)azo)acetanilide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Sudan IV, and it is a fat-soluble dye that is commonly used in histology and microbiology experiments.
Mechanism Of Action
The mechanism of action of Sudan IV involves its ability to bind to the lipid droplets in tissues and cells. The dye has a high affinity for lipids, and it stains them red. This allows researchers to visualize the distribution and amount of lipids in a sample.
Biochemical And Physiological Effects
Sudan IV has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and safe for use in scientific research.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Sudan IV in lab experiments is its ability to stain lipids in tissues and cells. This allows researchers to visualize and quantify the amount of lipids present in a sample. However, one limitation of using Sudan IV is that it is not specific to lipids and can also stain other substances, such as proteins and carbohydrates.
Future Directions
There are several future directions for research involving Sudan IV. One area of interest is the development of new staining techniques that are more specific to lipids and do not stain other substances. Another area of research is the use of Sudan IV in medical imaging, where it could potentially be used to visualize lipid-rich tissues, such as adipose tissue. Additionally, Sudan IV could be used in the development of new drugs that target lipid metabolism in diseases such as obesity and diabetes.
Synthesis Methods
The synthesis of 4'-((p-(Dimethylamino)phenyl)azo)acetanilide involves the reaction of p-dimethylaminobenzene diazonium salt with acetanilide in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization to obtain pure Sudan IV.
Scientific Research Applications
Sudan IV has been used in various scientific research applications, including histology, microbiology, and biochemistry. It is commonly used as a staining agent to visualize fat droplets in tissues and cells. Sudan IV is also used to detect the presence of lipids in food samples, such as milk and cheese.
properties
CAS RN |
1591-56-6 |
|---|---|
Product Name |
4'-((p-(Dimethylamino)phenyl)azo)acetanilide |
Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N4O/c1-12(21)17-13-4-6-14(7-5-13)18-19-15-8-10-16(11-9-15)20(2)3/h4-11H,1-3H3,(H,17,21) |
InChI Key |
ZUZJJOZXFBPXOA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
synonyms |
C.I. DISPERSE BLACK 3, ACETO DERIVATIVE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)







